

Comprehensive Characterization and Synthesis of 3-Ethoxy-N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-ethoxy-N-(2-phenylethyl)benzamide

Cat. No.: B499099

[Get Quote](#)

Executive Summary

The compound **3-ethoxy-N-(2-phenylethyl)benzamide** (often referred to as 3-ethoxy-N-phenethylbenzamide) is a highly versatile chemical scaffold utilized extensively in medicinal chemistry and drug discovery. Compounds featuring the N-phenethylbenzamide backbone are recognized as "privileged structures" capable of interacting with diverse biological targets. Recent literature highlights their efficacy as anti-inflammatory agents[1], potent inhibitors of amyloid-beta (A β 42) aggregation in Alzheimer's disease models[2], and positive allosteric modulators for G-protein-coupled receptors (GPCRs) such as MrgX1[3]. Additionally, naturally occurring N-phenethylbenzamide derivatives isolated from Piper beetle have demonstrated significant antimicrobial properties[4].

This technical whitepaper provides an authoritative, in-depth guide to the synthesis, isolation, and analytical characterization of **3-ethoxy-N-(2-phenylethyl)benzamide**. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as a robust reference for researchers and drug development professionals.

Chemical Identity & Physicochemical Properties

Before initiating synthesis or biological evaluation, establishing the baseline physicochemical properties of the target molecule is critical for predicting solubility, reactivity, and chromatographic behavior.

Property	Value / Description
Chemical Name	3-Ethoxy-N-(2-phenylethyl)benzamide
Molecular Formula	C ₁₇ H ₁₉ NO ₂
Molecular Weight	269.34 g/mol
Exact Mass	269.1416 Da
SMILES	<chem>CCOc1cccc(c1)C(=O)NCCc2ccccc2</chem>
Appearance	White to off-white crystalline solid
Solubility	Soluble in DCM, EtOAc, DMSO, and Methanol; Insoluble in water

Synthesis Methodology & Workflow

Mechanistic Rationale

The synthesis of **3-ethoxy-N-(2-phenylethyl)benzamide** is most efficiently achieved via carbodiimide-mediated amide coupling. While 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) effectively activates the carboxylic acid to form an O-acylisourea intermediate, this species is highly reactive and prone to side reactions, including the formation of unreactive N-acylureas[5].

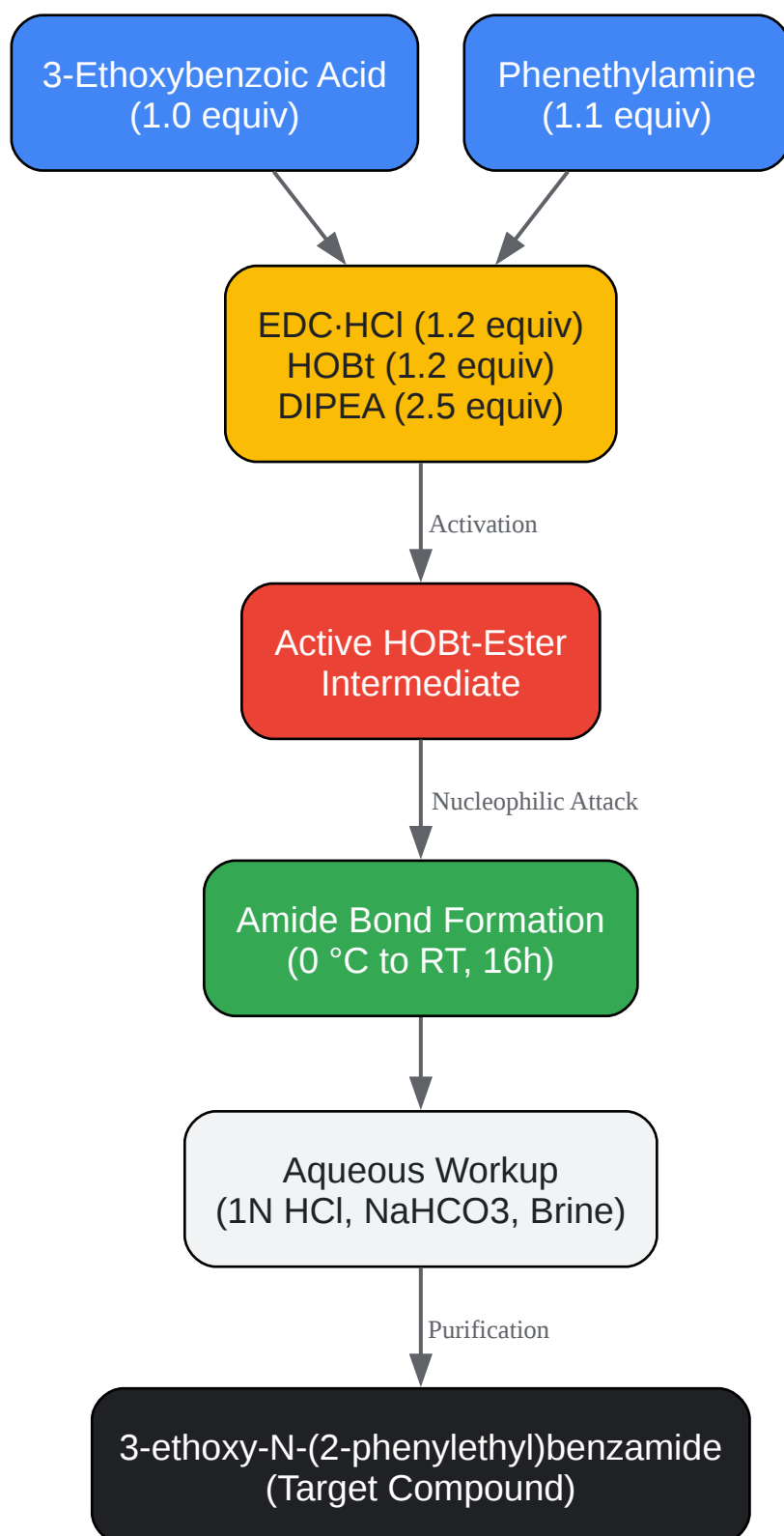
To circumvent this, 1-hydroxybenzotriazole (HOBt) is introduced as a nucleophilic additive. HOBt intercepts the O-acylisourea to form a stable, yet highly amine-reactive HOBt-active ester[6]. This causality ensures high yields, prevents byproduct accumulation, and facilitates a cleaner reaction profile.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The orthogonal solubility of the reagents and byproducts ensures that the liquid-liquid extraction steps inherently drive the purity of the

final compound.

- **Reagent Preparation:** To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethoxybenzoic acid (1.0 equiv, 5.0 mmol, 831 mg) and anhydrous dichloromethane (DCM, 25 mL) under a nitrogen atmosphere.
- **Activation:** Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 equiv, 6.0 mmol, 810 mg) followed by EDC·HCl (1.2 equiv, 6.0 mmol, 1.15 g) portion-wise^[5]. Stir for 15 minutes to allow the formation of the active HOBt-ester.
- **Amine Addition:** Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol, 2.18 mL) dropwise, followed by the slow addition of phenethylamine (1.1 equiv, 5.5 mmol, 666 mg).
- **Reaction Propagation:** Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS until the complete consumption of the carboxylic acid is observed.
- **Orthogonal Aqueous Workup:**
 - Dilute the reaction mixture with additional DCM (25 mL).
 - Wash the organic layer with 1N HCl (2 × 20 mL) to protonate and remove unreacted phenethylamine and DIPEA.
 - Wash with saturated aqueous NaHCO₃ (2 × 20 mL) to deprotonate and extract any residual 3-ethoxybenzoic acid and the HOBt byproduct.
 - Wash with brine (20 mL) to remove residual water, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- **Purification:** Recrystallize the crude solid from hot ethanol/water to yield pure **3-ethoxy-N-(2-phenylethyl)benzamide** as white crystals.



[Click to download full resolution via product page](#)

Step-by-step synthesis workflow for **3-ethoxy-N-(2-phenylethyl)benzamide**.

Analytical Characterization Data

The structural integrity of the synthesized compound is validated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

^1H NMR Spectroscopy (400 MHz, CDCl_3)

The ^1H NMR spectrum provides definitive proof of the molecular connectivity. The amide N-H proton appears as a broad singlet near 6.25 ppm; this broadening is caused by the quadrupole moment of the ^{14}N nucleus, which induces rapid relaxation. The methylene protons of the phenethyl group adjacent to the nitrogen (N- CH_2) appear as a quartet due to vicinal coupling with both the adjacent benzylic CH_2 and the amide N-H proton.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment & Causality
1.42	Triplet (t)	7.0	3H	-OCH ₂ CH ₃ : Methyl protons split by adjacent methylene.
2.93	Triplet (t)	6.9	2H	Ar-CH ₂ -: Benzylic protons of the phenethyl group.
3.71	Quartet (q)	6.6	2H	-CH ₂ -N: Methylene adjacent to amide nitrogen.
4.05	Quartet (q)	7.0	2H	-OCH ₂ -: Deshielded by the electronegative oxygen atom.
6.25	Broad Singlet (br s)	-	1H	-NH-: Amide proton (broadened by ¹⁴ N quadrupolar relaxation).
6.98	Doublet of doublets of doublets (ddd)	8.2, 2.6, 1.0	1H	Ar-H (Benzoyl C4): Para to amide, ortho to ethoxy group.
7.21	Multiplet (m)	-	1H	Ar-H (Benzoyl C2): Ortho to both amide and ethoxy groups.

7.22 - 7.35	Multiplet (m)	-	6H	Ar-H (Phenethyl 5H + Benzoyl C5, C6): Overlapping aromatic signals.
-------------	---------------	---	----	---

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Carbon Type	Assignment
14.8	Primary (CH ₃)	Ethoxy methyl carbon.
35.6	Secondary (CH ₂)	Benzylic carbon of the phenethyl group.
41.2	Secondary (CH ₂)	Methylene carbon attached to the amide nitrogen.
63.6	Secondary (CH ₂)	Ethoxy methylene carbon (deshielded by oxygen).
113.2, 117.5, 118.6	Tertiary (CH)	Aromatic carbons of the benzoyl ring (C4, C2, C6).
126.6, 128.7, 128.8	Tertiary (CH)	Aromatic carbons of the phenethyl ring.
129.6	Tertiary (CH)	Aromatic carbon of the benzoyl ring (C5).
136.2, 138.8	Quaternary (C)	Ipsso carbons (Benzoyl C1, Phenethyl C1).
159.2	Quaternary (C)	Aromatic carbon attached to the ethoxy oxygen (Benzoyl C3).
167.5	Quaternary (C=O)	Amide carbonyl carbon.

FT-IR Spectroscopy (ATR)

Infrared spectroscopy confirms the presence of the secondary amide and the ether linkage. The strong Amide I band at 1635 cm^{-1} is indicative of the carbonyl stretching vibration, which is slightly lowered from a typical ketone due to the resonance contribution of the nitrogen lone pair.

Wavenumber (cm^{-1})	Vibration Mode	Functional Group
3290	N-H Stretch	Secondary Amide
2975, 2920	C-H Stretch	Aliphatic chains (Ethoxy, Phenethyl)
1635	C=O Stretch (Amide I)	Amide Carbonyl
1540	N-H Bend (Amide II)	Secondary Amide
1240	C-O-C Asymmetric Stretch	Aryl Alkyl Ether
1045	C-O-C Symmetric Stretch	Aryl Alkyl Ether
745, 695	Out-of-plane C-H Bend	Monosubstituted benzene (Phenethyl ring)

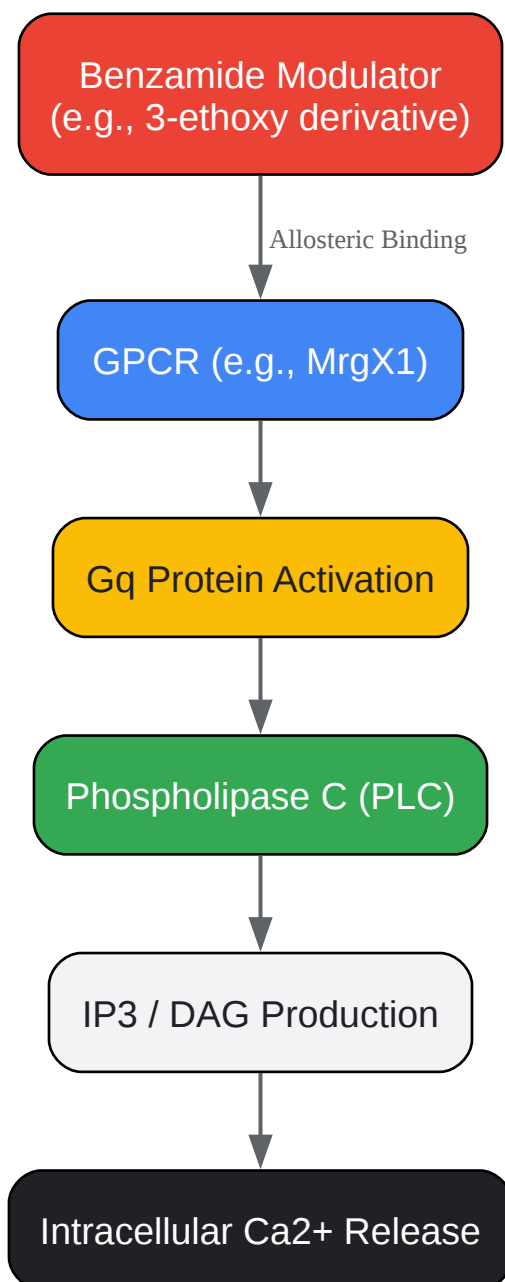
High-Resolution Mass Spectrometry (HRMS, ESI-TOF)

- Calculated for $[\text{M}+\text{H}]^+$ ($\text{C}_{17}\text{H}_{20}\text{NO}_2^+$): 270.1489
- Found: 270.1494
- Key Fragmentation Causality: In positive electrospray ionization (ESI+), the molecule easily fragments at the amide C-N bond. This yields a highly stable 3-ethoxybenzoyl cation at m/z 149.06 and a phenethyl cation at m/z 105.07. The loss of an ethylene molecule from the m/z 149 fragment further produces a peak at m/z 121.06, a classic diagnostic fragmentation pathway for ethoxy-aromatic systems.

Biological Application Context

Because **3-ethoxy-N-(2-phenylethyl)benzamide** shares structural homology with known GPCR modulators (such as ML382)[3], it is frequently utilized in screening libraries to identify novel allosteric modulators. Below is a generalized pathway demonstrating how such

benzamide scaffolds initiate intracellular signaling cascades upon binding to Gq-coupled receptors.



[Click to download full resolution via product page](#)

GPCR signaling cascade modulated by benzamide derivatives, leading to calcium release.

Conclusion

The characterization of **3-ethoxy-N-(2-phenylethyl)benzamide** requires a rigorous, multi-modal analytical approach. By employing an EDC/HOBt-mediated coupling strategy, researchers can synthesize this privileged scaffold with high purity and yield[5][6]. The detailed NMR, IR, and HRMS data provided herein serve as a definitive reference standard, ensuring that downstream biological applications—ranging from anti-inflammatory assays[1] to Alzheimer's disease research[2]—are built upon a foundation of absolute chemical integrity.

References

- Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. PubMed (nih.gov).
- Four new N-phenethylbenzamide derivatives from the stems of piper betle and their antimicrobial activity. ResearchGate.
- N-Phenethylbenzamide | Active Compound. MedChemExpress.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC (nih.gov).
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
- N-Benzyl, N-phenethyl and N-benzyloxybenzamide derivatives inhibit amyloid-beta (A β 42) aggregation and mitigate A β 42-induced neurotoxicity. ProQuest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 2. *N*-Benzyl, *N*-phenethyl and *N*-benzyloxybenzamide derivatives inhibit amyloid-beta (A β 42) aggregation and mitigate A β 42-induced neurotoxicity - ProQuest [[proquest.com](https://www.proquest.com)]
- 3. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- [4. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBT as the coupling reagents - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- To cite this document: BenchChem. [Comprehensive Characterization and Synthesis of 3-Ethoxy-N-(2-phenylethyl)benzamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b499099/docs#comprehensive-characterization-and-synthesis-of-3-ethoxy-n-2-phenylethyl-benzamide\]](https://www.benchchem.com/product/b499099/docs#comprehensive-characterization-and-synthesis-of-3-ethoxy-n-2-phenylethyl-benzamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check